4-Amino-6-fluoroisobenzofuran-1(3H)-one
Overview
Description
4-Amino-6-fluoroisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-fluoroisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable precursor such as 4-fluorophthalic anhydride.
Amination: Introduce an amino group through a nucleophilic substitution reaction using ammonia or an amine derivative.
Cyclization: Promote cyclization to form the isobenzofuran ring structure under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of reaction temperature and pressure to favor desired product formation.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-fluoroisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of fluoroisobenzofuran-1,3-dione.
Reduction: Formation of 4-amino-6-fluoroisobenzofuran.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a candidate for drug development due to its unique chemical properties.
Industry: Application in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-6-fluoroisobenzofuran-1(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-chloroisobenzofuran-1(3H)-one
- 4-Amino-6-bromoisobenzofuran-1(3H)-one
- 4-Amino-6-methylisobenzofuran-1(3H)-one
Uniqueness
4-Amino-6-fluoroisobenzofuran-1(3H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-amino-6-fluoro-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-4-1-5-6(7(10)2-4)3-12-8(5)11/h1-2H,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZCXDVJAIFZLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2N)F)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736699 | |
Record name | 4-Amino-6-fluoro-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207453-91-5 | |
Record name | 4-Amino-6-fluoro-1(3H)-isobenzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207453-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-6-fluoro-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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